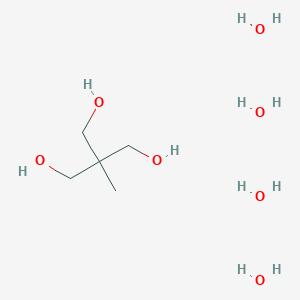
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate (HMT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMT is a white crystalline powder that is soluble in water and has a molecular weight of 182.17 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has been extensively studied for its potential applications in various fields such as polymer chemistry, nanotechnology, and pharmaceuticals. In polymer chemistry, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In nanotechnology, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a reducing agent for the synthesis of gold nanoparticles, which have potential applications in drug delivery and cancer therapy. In pharmaceuticals, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a starting material for the synthesis of various drugs such as antiviral agents and anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is not well understood. However, it is believed that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate acts as a nucleophile and forms covalent bonds with other molecules. This property of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate makes it useful in various chemical reactions such as crosslinking and reduction reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate have not been extensively studied. However, studies have shown that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is non-toxic and has low acute toxicity. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has also been shown to have low skin and eye irritation potential.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments. It is easy to synthesize, has a low toxicity, and is readily available. However, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has some limitations. It is hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate also has a short shelf life and needs to be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate. One potential area of research is the synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate derivatives with improved properties such as increased solubility and stability. Another area of research is the development of new applications of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate in areas such as catalysis and energy storage. Additionally, the mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate needs to be further studied to better understand its potential applications in various fields.
Conclusion
In conclusion, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate, and further studies are needed to better understand its potential applications.
Synthesemethoden
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate can be synthesized through a two-step process. The first step involves the reaction of formaldehyde and acetone to form 2,2-bis(hydroxymethyl)propan-1-ol (bis-MPA). The second step involves the reaction of bis-MPA with hydrochloric acid and water to form 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate tetrahydrate. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
142381-76-8 |
|---|---|
Produktname |
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate |
Molekularformel |
C5H20O7 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;tetrahydrate |
InChI |
InChI=1S/C5H12O3.4H2O/c1-5(2-6,3-7)4-8;;;;/h6-8H,2-4H2,1H3;4*1H2 |
InChI-Schlüssel |
LEHRMCOOEVWCNU-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)CO.O.O.O.O |
Kanonische SMILES |
CC(CO)(CO)CO.O.O.O.O |
Andere CAS-Nummern |
142381-76-8 |
Synonyme |
2-(hydroxymethyl)-2-methyl-propane-1,3-diol tetrahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



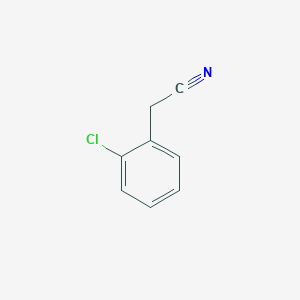
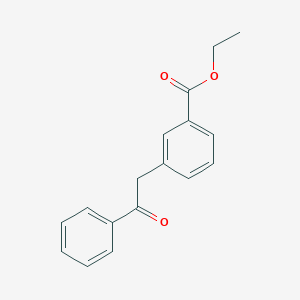
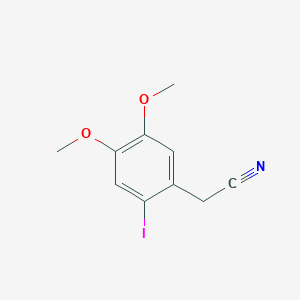
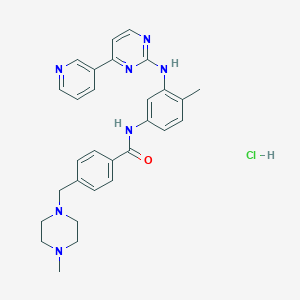

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
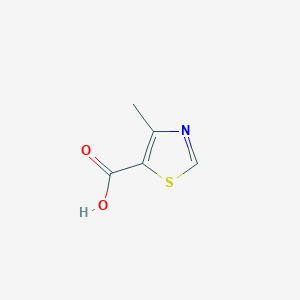
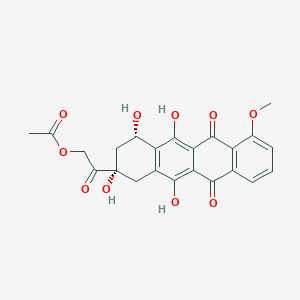
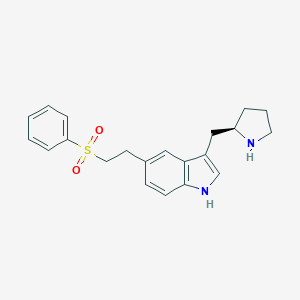
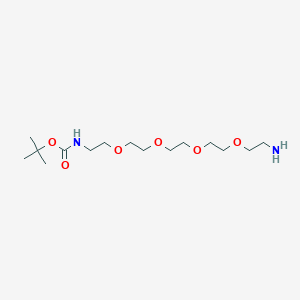

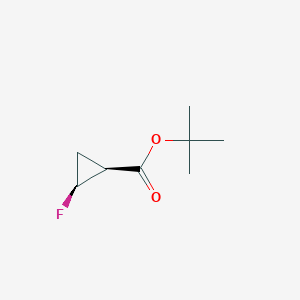

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)